2,6-Dipiperidin-1-ylpyridine
Description
2,6-Dipiperidin-1-ylpyridine is a pyridine derivative substituted with piperidinyl groups at the 2- and 6-positions of the aromatic ring.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36g/mol |
IUPAC Name |
2,6-di(piperidin-1-yl)pyridine |
InChI |
InChI=1S/C15H23N3/c1-3-10-17(11-4-1)14-8-7-9-15(16-14)18-12-5-2-6-13-18/h7-9H,1-6,10-13H2 |
InChI Key |
YUZOFHAVKNEMIR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 2,6-Dipiperidin-1-ylpyridine with structurally related pyridine derivatives based on substituent type, molecular weight, and functional properties:
Key Observations :
- Solubility : Methyl and ethoxycarbonyl derivatives (e.g., compounds in ) exhibit higher solubility in organic solvents, whereas bulkier piperidinyl groups may reduce solubility unless protonated .
Metal Coordination Behavior
- This compound: Predicted to act as a bidentate ligand via pyridine N and piperidinyl N, though steric constraints may favor monodentate binding.
- Terpyridine : Forms stable octahedral complexes with metals like Pd(II) and Pt(II), critical in catalysis and materials science .
- Chloromethylpyridine Derivatives () : Serve as precursors for alkylation or polymerization reactions, contrasting with the inertness of piperidinyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
